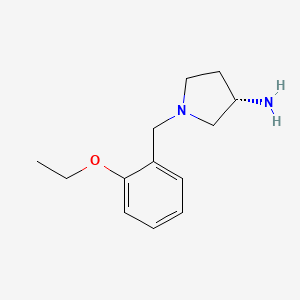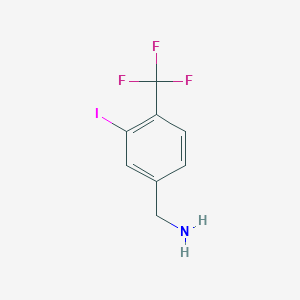
3-Iodo-4-(trifluoromethyl)benzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-4-(trifluoromethyl)benzylamine: is an organic compound characterized by the presence of an iodine atom, a trifluoromethyl group, and an amine group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-(trifluoromethyl)benzylamine typically involves the iodination of 4-(trifluoromethyl)benzylamine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The iodine atom in 3-Iodo-4-(trifluoromethyl)benzylamine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The amine group can be oxidized to form imines or reduced to form secondary or tertiary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Imines or nitriles.
Reduction Products: Secondary or tertiary amines.
Coupling Products: Biaryl or alkyne derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Iodo-4-(trifluoromethyl)benzylamine is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions. Its unique functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can impart desirable characteristics like hydrophobicity and thermal stability.
Mecanismo De Acción
The mechanism of action of 3-Iodo-4-(trifluoromethyl)benzylamine depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex structures. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, where it can modulate their activity through binding interactions.
Comparación Con Compuestos Similares
4-(Trifluoromethyl)benzylamine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Fluoro-4-(trifluoromethyl)benzylamine: Contains a fluorine atom instead of iodine, which can affect its reactivity and the types of reactions it undergoes.
4-Iodo-3-(trifluoromethyl)benzylamine: The positions of the iodine and trifluoromethyl groups are reversed, which can influence its chemical behavior and applications.
Uniqueness: 3-Iodo-4-(trifluoromethyl)benzylamine is unique due to the presence of both an iodine atom and a trifluoromethyl group on the benzene ring. This combination of functional groups provides a distinct reactivity profile, making it a valuable compound in various chemical transformations and applications.
Propiedades
Fórmula molecular |
C8H7F3IN |
|---|---|
Peso molecular |
301.05 g/mol |
Nombre IUPAC |
[3-iodo-4-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C8H7F3IN/c9-8(10,11)6-2-1-5(4-13)3-7(6)12/h1-3H,4,13H2 |
Clave InChI |
XTGUITUXDBOFLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CN)I)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


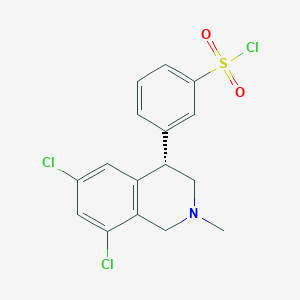
![(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-13-methyl-3-(5-methyl-1,1-dioxo-1,2,5-thiadiazolidin-2-yl)-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-6,10-dione](/img/structure/B15205226.png)
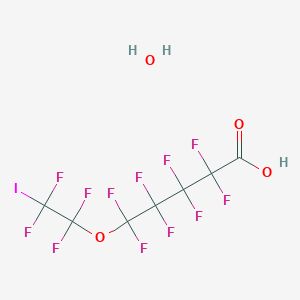

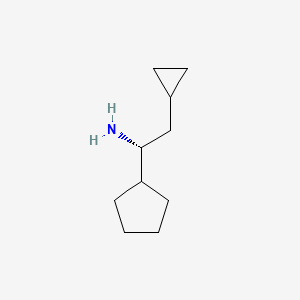
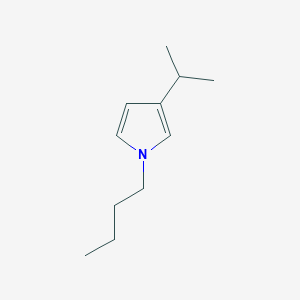
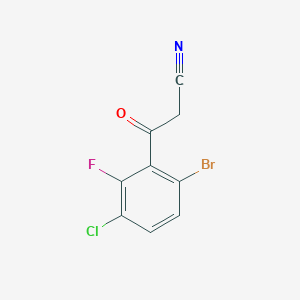
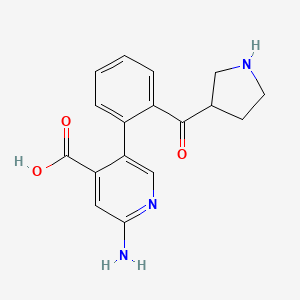
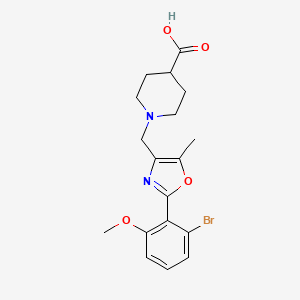
![5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B15205299.png)

![N-[2-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea](/img/structure/B15205312.png)
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15205313.png)
